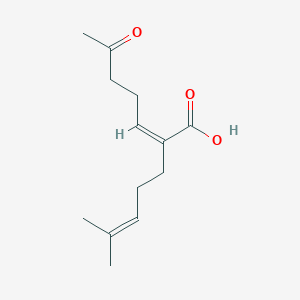
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate (MJ), is a plant-derived organic compound that is commonly found in jasmine oil. It is a potent signaling molecule that has been extensively studied for its various biological activities.
作用机制
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its effects through the jasmonate signaling pathway, which is a complex network of proteins and enzymes that regulate various biological processes in plants. In animals, (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism and inflammation. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has also been found to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which play a key role in the regulation of various cellular processes. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has also been found to modulate the expression of various genes involved in lipid metabolism, inflammation, and apoptosis. In addition, it has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of research is the development of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate-based therapies for cancer and inflammatory diseases. Another area of research is the identification of new targets and pathways regulated by (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. In addition, there is a need for further studies to elucidate the mechanisms of action of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate and its effects on cellular processes. Finally, there is a need for the development of new methods for the synthesis and delivery of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate for use in various applications.
合成方法
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized by the reaction of jasmonic acid with methanol in the presence of a catalyst. Jasmonic acid is obtained from the hydrolysis of jasmonate esters, which are naturally occurring in plants. The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation or column chromatography.
科学研究应用
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been widely studied for its various biological activities. It is known to play a key role in plant defense mechanisms against herbivores and pathogens. In addition, it has also been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been extensively studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
属性
IUPAC Name |
(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLQJNOTGYJCQZ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
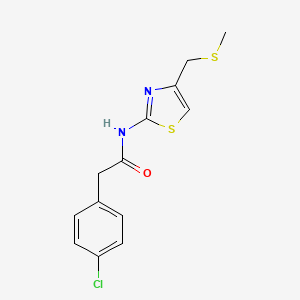
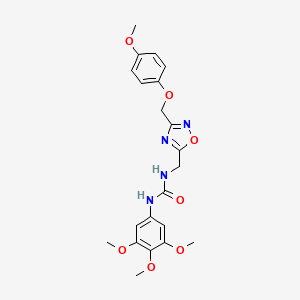
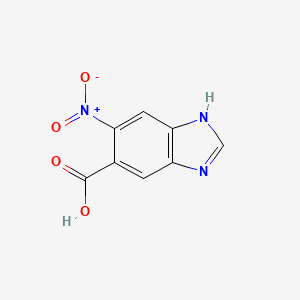
![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)
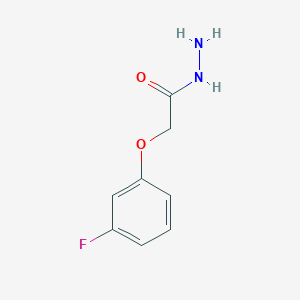
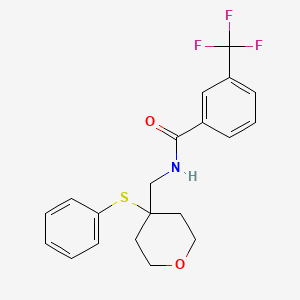
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
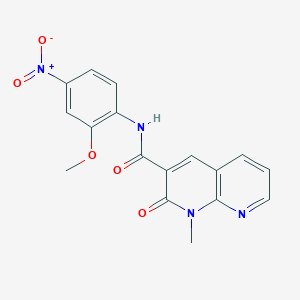
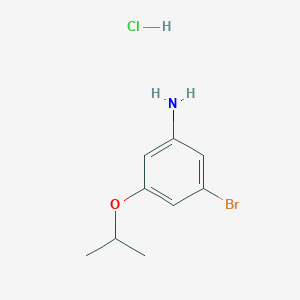
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
